molecular formula C9H8BrClN2O2 B1449104 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl CAS No. 1420800-33-4

7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl

Cat. No.: B1449104
CAS No.: 1420800-33-4
M. Wt: 291.53 g/mol
InChI Key: GIICMIHDHIZYFG-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl, also known as BMBC, is a chemical compound with the CAS Number: 1420800-33-4 . It has a linear formula of C9H8BrClN2O2 . The compound is of great

Scientific Research Applications

Antimicrobial Activity

  • Novel compounds synthesized from 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl demonstrate antimicrobial activity against various bacteria like Escherichia coli and Bacillus subtilis, as well as certain plant pathogens like Erwinia carotovora and Xanthomonas citri. This suggests potential applications in developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).

Synthesis of New Chemical Compounds

  • Research has focused on developing new synthetic routes for compounds derived from this compound. These synthetic pathways are key in exploring the chemical properties and potential applications of these compounds (Kovač et al., 1981).

Immunomodulatory and Anticancer Activities

  • Certain derivatives of this compound have shown significant immunomodulatory and anticancer activities. This includes inhibiting nitric oxide generation in macrophages and demonstrating cytotoxicity against cancer cell lines like colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2009).

Practical Synthesis in Pharmacological Applications

  • The practical synthesis of certain antagonists, which are structurally derived from this compound, points towards its relevance in pharmacology, especially in the development of orally active drugs (Ikemoto et al., 2005).

Properties

IUPAC Name

7-bromo-1-methylbenzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.ClH/c1-12-4-11-7-3-5(9(13)14)2-6(10)8(7)12;/h2-4H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICMIHDHIZYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-33-4
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl
Reactant of Route 2
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl
Reactant of Route 3
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl
Reactant of Route 4
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7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl
Reactant of Route 5
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl

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